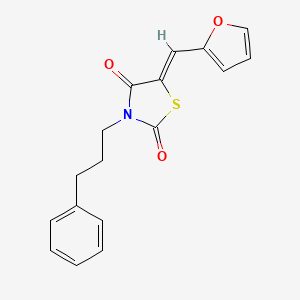![molecular formula C13H15NO4 B4773923 {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid](/img/structure/B4773923.png)
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid
説明
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, also known as CCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to a specific type of receptor in the body that is involved in a variety of physiological processes.
作用機序
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid exerts its effects by binding to A1 adenosine receptors in the body. These receptors are found in many different tissues and organs, including the heart, brain, and immune system. When {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid binds to these receptors, it triggers a series of biochemical and physiological responses that can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid are complex and multifaceted. Some of the key effects include the following:
- Reduction of heart rate and blood pressure
- Inhibition of platelet aggregation
- Neuroprotection against ischemic damage
- Anti-inflammatory effects
- Modulation of immune function
実験室実験の利点と制限
One of the main advantages of using {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid in lab experiments is its selectivity for A1 adenosine receptors. This allows researchers to study the specific effects of activating these receptors without affecting other receptors or systems in the body. However, there are also some limitations to using {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, including its relatively short half-life and potential for off-target effects at high doses.
将来の方向性
There are many potential future directions for research on {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid. Some possible areas of focus include:
- Development of new synthetic methods for {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid that are more efficient and cost-effective
- Identification of new therapeutic applications for {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid, such as in the treatment of neurodegenerative diseases or cancer
- Investigation of the molecular mechanisms underlying the effects of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid on A1 adenosine receptors
- Development of new analogs of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid with improved pharmacological properties and selectivity for A1 adenosine receptors
In conclusion, {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid is a promising compound with a wide range of potential applications in scientific research. Its selective activation of A1 adenosine receptors makes it a valuable tool for studying the physiological and biochemical effects of these receptors, and its potential therapeutic applications make it an exciting area of ongoing research.
科学的研究の応用
{4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid has been used in a wide range of scientific research applications, including studies on cardiovascular function, neuroprotection, and inflammation. One notable area of research has been the use of {4-[(cyclopropylcarbonyl)amino]-3-methylphenoxy}acetic acid in the treatment of ischemic heart disease, which is caused by a lack of blood flow to the heart.
特性
IUPAC Name |
2-[4-(cyclopropanecarbonylamino)-3-methylphenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-6-10(18-7-12(15)16)4-5-11(8)14-13(17)9-2-3-9/h4-6,9H,2-3,7H2,1H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINMVCGEDAZSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Cyclopropanecarbonylamino)-3-methylphenoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(acetylamino)phenyl]-2-(allylthio)benzamide](/img/structure/B4773840.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4773848.png)
![[4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4773857.png)
![2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}acetamide](/img/structure/B4773858.png)

![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)


![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773913.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4773926.png)


![N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4773952.png)